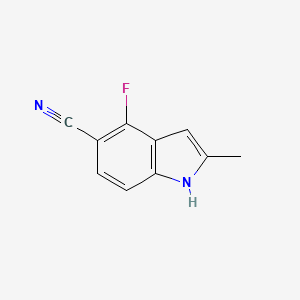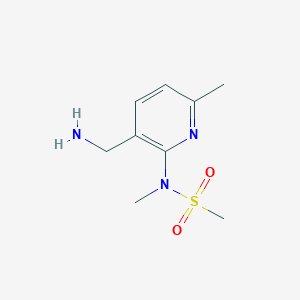
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl group and the methyl group. The final step involves the sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved can include inhibition of metabolic processes or disruption of cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(Aminomethyl)pyridin-2-YL)-N-methylmethanesulfonamide
- N-(6-Methylpyridin-2-YL)-N-methylmethanesulfonamide
- N-(3-(Aminomethyl)-pyridin-2-YL)-N-methylmethanesulfonamide
Uniqueness
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H15N3O2S |
|---|---|
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
N-[3-(aminomethyl)-6-methylpyridin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7-4-5-8(6-10)9(11-7)12(2)15(3,13)14/h4-5H,6,10H2,1-3H3 |
InChI-Schlüssel |
GSRUEFOFIQGADS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)CN)N(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13052187.png)
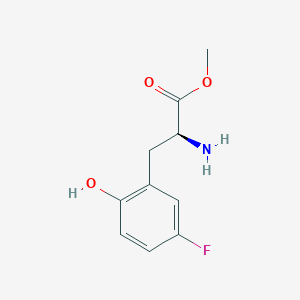



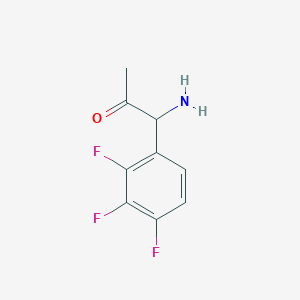
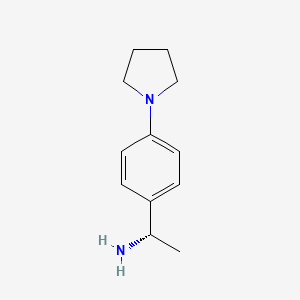

![7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B13052226.png)

